N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H15ClF3N3O2S2 and its molecular weight is 461.9. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research into compounds with a thieno[2,3-d]pyrimidine scaffold, similar to the one mentioned, has led to the identification of potent inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell division. These inhibitors, such as classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrate potential as dual-targeting agents for cancer therapy due to their significant inhibitory activity (Gangjee, Li, Kisliuk, & Qiu, 2008).
NF-kappaB and AP-1 Gene Expression Inhibitors
Another study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives, highlighting the importance of specific substituents for maintaining inhibitory activity against NF-kappaB and AP-1, transcription factors involved in inflammatory and immune responses. These findings contribute to the development of new therapeutic agents for diseases where these pathways are dysregulated (Palanki et al., 2000).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising antitumor activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research underscores the potential of these compounds as lead structures for anticancer drug development (Hafez & El-Gazzar, 2017).
Molecular Docking Studies
Quantum chemical analysis and molecular docking studies of compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, a novel anti-COVID-19 molecule, have provided insights into their potential antiviral activity through interaction with SARS-CoV-2 proteins. These studies offer a framework for the rational design of antiviral drugs based on molecular structure and interactions (Mary et al., 2020).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2S2/c1-2-6-25-16(27)15-12(5-7-28-15)24-17(25)29-9-14(26)23-13-8-10(18(20,21)22)3-4-11(13)19/h3-5,7-8H,2,6,9H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKDRQYAFLQMJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.